beta-l-Acetylmethadol hydrochloride

Description

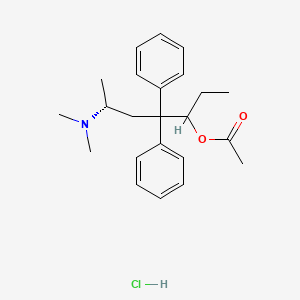

beta-l-Acetylmethadol hydrochloride (CAS 61443-60-5) is a synthetic opioid agonist classified under biochemicals and opiates, with the molecular formula C₂₃H₃₁NO₂·HCl and a molecular weight of 389.96 g/mol . Its IUPAC name is [(1S,4R)-4-(dimethylamino)-1-ethyl-2,2-diphenyl-pentyl] acetate hydrochloride, featuring stereochemical specificity at the 1S and 4R positions . The compound is characterized by high purity (>95% via HPLC) and requires storage at -20°C for stability .

It is used as an active pharmaceutical ingredient (API) in therapeutic formulations, particularly for opioid dependency management, owing to its long-acting properties .

Properties

IUPAC Name |

[(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBPQRGCVJOTNT-PQMWQWLJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61443-60-5 | |

| Record name | beta-l-Acetylmethadol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-l-Acetylmethadol hydrochloride involves the reaction of beta-methadone with acetic anhydride. The reaction is typically carried out under acidic conditions to facilitate the acetylation process .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: : Beta-l-Acetylmethadol hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products: : The major products formed from these reactions include various derivatives of beta-l-Acetylmethadol, which can have different pharmacological properties .

Scientific Research Applications

Beta-l-Acetylmethadol hydrochloride has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for the development of new synthetic routes and analytical methods.

Biology: Studied for its effects on cellular processes and receptor interactions.

Medicine: Used in the treatment of opioid dependence and as a model compound for studying opioid receptor interactions.

Mechanism of Action

Beta-l-Acetylmethadol hydrochloride exerts its effects by acting as a μ-opioid receptor agonist. It binds to these receptors, which are coupled with G-protein receptors, and functions as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to analgesic and sedative effects .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The pharmacological activity of opioid analogs is highly dependent on stereochemistry. beta-l-Acetylmethadol hydrochloride is compared below with key analogs:

The (1S,4R) configuration of this compound enhances μ-opioid receptor binding affinity compared to alpha-l-Methadol, while acetylation slows hepatic metabolism, extending its duration of action .

Pharmacokinetic and Pharmacodynamic Profiles

| Parameter | beta-l-Acetylmethadol HCl | Methadone HCl | Levomethadyl acetate HCl |

|---|---|---|---|

| Half-life | ~48–72 hours (inferred) | 15–60 hours | ~48–96 hours |

| Metabolism | Hepatic deacetylation | CYP3A4/CYP2B6 | CYP3A4-mediated |

| Receptor Affinity | High μ-opioid selectivity | Mixed μ/δ/κ | High μ-opioid selectivity |

| Storage Conditions | -20°C | Room temperature | -20°C |

Beta-l-Acetylmethadol’s acetyl group requires enzymatic conversion to active metabolites, delaying onset but prolonging efficacy—a trait shared with Levomethadyl acetate HCl . Methadone, lacking this modification, exhibits faster onset but shorter duration.

Critical Analysis of Research Findings

- Stereochemical Impact : The (1S,4R) configuration of beta-l-Acetylmethadol optimizes receptor binding, whereas Levomethadyl’s (3S,6S) form correlates with adverse cardiac effects .

- Metabolic Stability: Acetylation in beta-l-Acetylmethadol reduces first-pass metabolism, enhancing bioavailability compared to non-acetylated analogs like alpha-l-Methadol .

- Safety Profile : Beta-l-Acetylmethadol’s cardiac safety is superior to Levomethadyl, though both require rigorous ECG monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.